Trinonyl benzene-1,2,4-tricarboxylate
Overview
Description
Mechanism of Action
Target of Action
Trinonyl benzene-1,2,4-tricarboxylate is primarily used as a plasticizer for PVC . Its primary targets are the polyvinyl chloride (PVC) molecules, where it plays a crucial role in increasing their flexibility and malleability .
Mode of Action
As a plasticizer, this compound works by embedding itself between the chains of polymers, spacing them apart (due to its larger molecular size), and thus making them more flexible. It increases the plasticity or fluidity of the material .
Biochemical Pathways
It’s known that it doesn’t exhibit acute toxicity to aquatic plants, invertebrates, or fish
Pharmacokinetics
It has a high boiling point (626.9±35.0 °C) and a low water solubility (100μg/L at 20℃) . These properties suggest that it’s likely to have low bioavailability.
Result of Action
The primary result of this compound’s action is the increased flexibility and malleability of PVC materials . On a molecular level, it achieves this by spacing apart the polymer chains. On a cellular level, it doesn’t appear to have significant toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low water solubility means that it’s less likely to be distributed in aquatic environments . Additionally, its high boiling point suggests that it’s stable under normal environmental temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trinonyl benzene-1,2,4-tricarboxylate is synthesized through the esterification of benzene-1,2,4-tricarboxylic acid (trimellitic acid) with nonyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where benzene-1,2,4-tricarboxylic acid and nonyl alcohol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Trinonyl benzene-1,2,4-tricarboxylate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the nonyl groups can be replaced by other alkyl or aryl groups .
Common Reagents and Conditions
Esterification: Benzene-1,2,4-tricarboxylic acid and nonyl alcohol in the presence of sulfuric acid.
Major Products
Esterification: this compound.
Hydrolysis: Benzene-1,2,4-tricarboxylic acid and nonyl alcohol.
Scientific Research Applications
Trinonyl benzene-1,2,4-tricarboxylate is widely used in scientific research due to its role as a plasticizer. It is utilized in the development of flexible PVC materials, which are essential in various industries such as construction, automotive, and medical devices . Additionally, it is used in the synthesis of other organic compounds and as a reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Trioctyl benzene-1,2,4-tricarboxylate
- Triisodecyl benzene-1,2,4-tricarboxylate
- Trinonyl trimellitate
Uniqueness
Trinonyl benzene-1,2,4-tricarboxylate is unique due to its specific nonyl groups, which provide a balance between flexibility and durability in PVC applications. Compared to trioctyl benzene-1,2,4-tricarboxylate, this compound offers higher molecular weight and better performance in high-temperature applications .
Properties
IUPAC Name |
trinonyl benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPPTGKKZZDFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188898 | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35415-27-1 | |
Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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